

Application Note: 2-Amino-2-ethylhexanoic Acid as a Chiral Building Block[1]

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Compound of Interest

Compound Name: 2-Amino-2-ethylhexanoic acid

CAS No.: 114781-15-6

Cat. No.: B039256

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Part 1: Executive Summary & Chemical Profile

The "Alpha-Ethyl" Constraint

2-Amino-2-ethylhexanoic acid is a formidable tool in the peptidomimetic arsenal. Structurally, it is a chiral, lipophilic analogue of Aib (aminoisobutyric acid). While Aib is achiral and induces helical conformations indiscriminately, **2-amino-2-ethylhexanoic acid** introduces a quaternary center that combines helical promotion with strict stereochemical control.

Its bulky

-disubstitution restricts rotation around the

(

) and

(

) torsion angles, locking peptides into stable secondary structures (typically

-helices or

-helices) and rendering the adjacent peptide bonds nearly impervious to enzymatic hydrolysis.

Chemical Profile

Property	Specification
IUPAC Name	(2S)-2-Amino-2-ethylhexanoic acid
Common Name	-Ethylnorleucine
Molecular Formula	
Molecular Weight	159.23 g/mol
Chirality	Quaternary Chiral Center (C2)
Hydrophobicity	High (Lipophilic side chains: Ethyl + Butyl)
Key Challenge	Steric hindrance at the N-terminus and C-terminus during coupling. ^{[1][2]}

Part 2: Synthesis Protocol (The "Make" Phase) Strategy: Phase-Transfer Catalyzed Asymmetric Alkylation

While classical methods like the Schöllkopf bis-lactim ether synthesis are valid, they are atom-inefficient. The modern industrial standard for

-dialkyl amino acids is the Asymmetric Phase-Transfer Catalytic (PTC) Alkylation of a glycine or mono-alkyl amino acid Schiff base.

Why this route?

- Scalability: Uses inexpensive inorganic bases (KOH/CsOH).
- Atom Economy: No chiral auxiliary to attach/detach; the catalyst is recycled.
- Flexibility: Can start from Norleucine (adding Ethyl) or 2-Aminobutyric acid (adding Butyl).

Protocol: Alkylation of Norleucine Aldimine

This protocol describes the synthesis of the (S)-enantiomer starting from a Norleucine derivative.

Reagents:

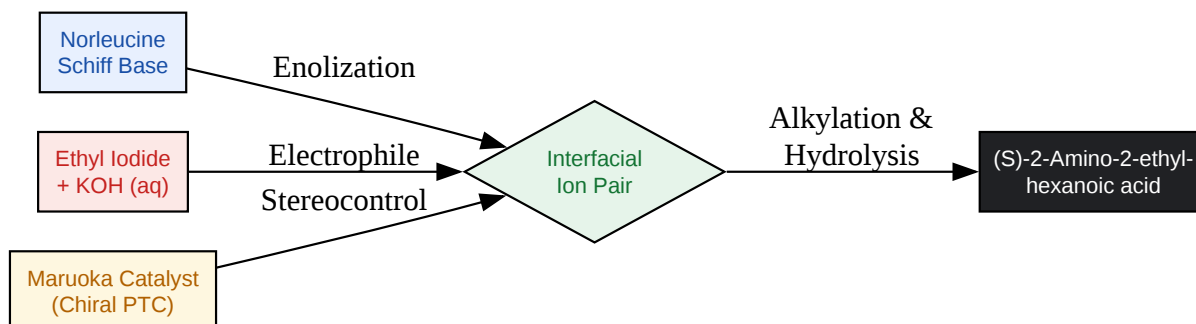
- Substrate: tert-Butyl 2-((diphenylmethylene)amino)hexanoate (Norleucine Schiff Base).
- Electrophile: Ethyl Iodide (EtI).
- Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst).
- Base: 50% KOH (aq).
- Solvent: Toluene.

Step-by-Step Methodology:

- Preparation: In a round-bottom flask, dissolve the Norleucine Schiff base (1.0 equiv) and the chiral Maruoka catalyst (1-3 mol%) in Toluene (0.1 M concentration).
- Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 equiv) vigorously.
- Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.
- Reaction: Stir vigorously at 0°C for 4–12 hours. Monitor by HPLC or TLC. The quaternary ammonium salt catalyzes the transfer of the enolate across the interface, blocking one face of the planar enolate to induce chirality.
- Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over _____, and concentrate.
- Hydrolysis (Deprotection): Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours to cleave the imine and tert-butyl ester (if global deprotection is desired) or selective acidic hydrolysis for the imine only.

- Purification: Recrystallize the amino acid salt or purify via ion-exchange chromatography (Dowex 50W).

Mechanism Visualization:



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Caption: Asymmetric Phase-Transfer Catalysis workflow for generating the quaternary chiral center.

Part 3: Peptide Coupling Protocol (The "Build" Phase)

The Challenge: Steric Walls

Coupling

-disubstituted amino acids is notoriously difficult. The quaternary center acts as a steric wall, preventing the approach of the incoming nucleophile (amine) or the activation of the carboxylate. Standard reagents (EDC, HBTU) often fail, leading to low yields or truncated sequences.

Optimized Protocol: "The Microwave-Fluoride" Method

For this specific building block, we recommend two pathways: HATU/HOAt for standard synthesizers and Acid Fluorides for extremely difficult sequences.

Method A: HATU/HOAt (Standard High-Efficiency)

- Coupling Reagent: HATU (0.95 equiv relative to AA) + HOAt (0.95 equiv).

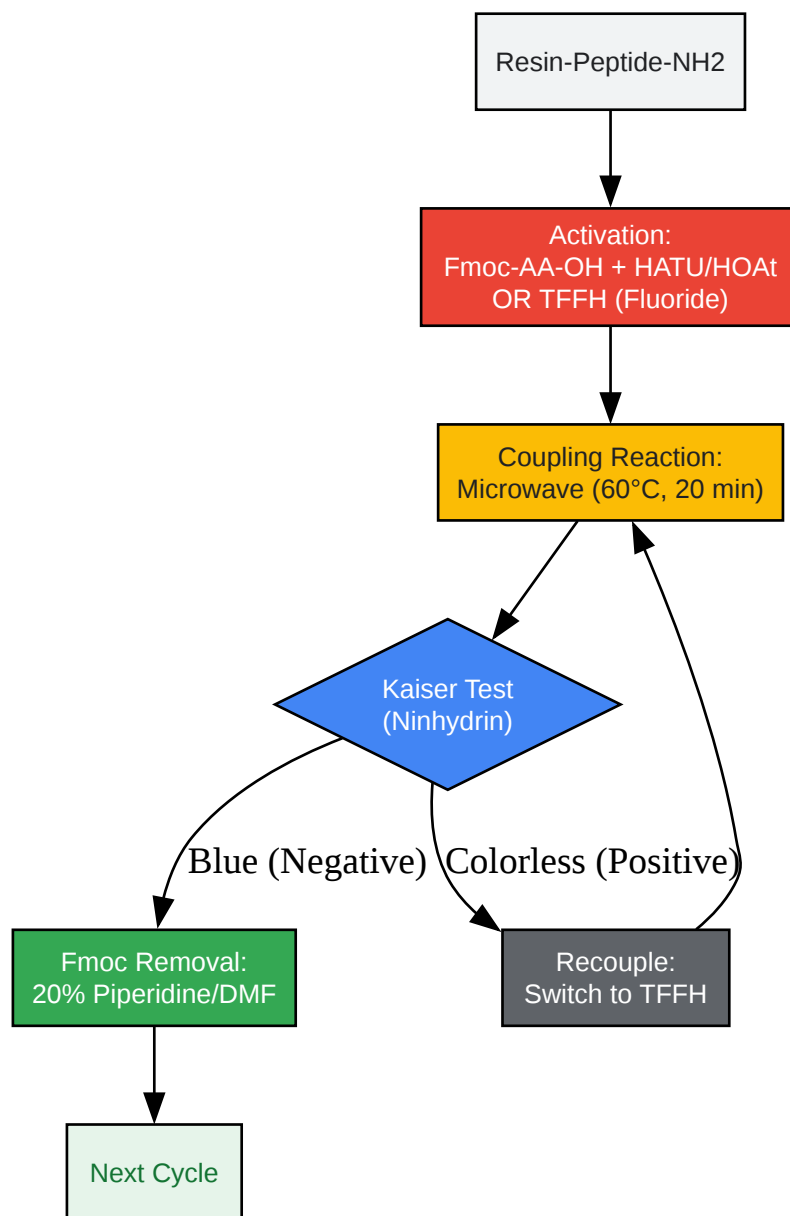
- Base: DIEA (2.0 equiv).
- Conditions: Microwave irradiation at 60°C for 20 minutes or 75°C for 10 minutes.
- Solvent: DMF or NMP.

Method B: Acid Fluoride (The "Sledgehammer")

When HATU fails, convert the amino acid to its acid fluoride. Acid fluorides are small, highly reactive, and stable enough to isolate.

- Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[\[1\]](#)
- Protocol:
 - Dissolve **2-Amino-2-ethylhexanoic acid** (protected, e.g., Fmoc) in DCM.
 - Add TFFH (1.0 equiv) and DIEA (2.0 equiv).
 - Stir for 30 mins to generate the Fmoc-AA-F in situ.
 - Add the resin-bound amine.
 - Coupling proceeds rapidly (often <1 hour).

Coupling Cycle Diagram:



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Caption: Decision tree for coupling sterically hindered quaternary amino acids.

Part 4: Analytical Quality Control

Enantiomeric Purity Determination

Because the biological activity of peptidomimetics often depends on the precise 3D orientation of side chains, determining the enantiomeric excess (ee) is critical.

HPLC Method:

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
- Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 210 nm (amide bond) or 254 nm (if protecting groups like Fmoc/Z are present).
- Sample Prep: Analyze the N-protected methyl ester or the free amino acid (using a Crownpak CR(+) column for free AAs).

Part 5: References

- Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. *Chemical Reviews*, 103(8), 3013–3028. [Link](#)
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. *Accounts of Chemical Research*, 37(8), 506–517. [Link](#)
- Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. *The Journal of Organic Chemistry*, 60(2), 405–410. [Link](#)
- Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. *Journal of the American Chemical Society*, 117(19), 5401–5402. [Link](#)
- Misicka, A., et al. (2001). Synthesis and Opioid Activity of [**2-Amino-2-ethylhexanoic acid**] Enkephalin Analogues. *Life Sciences*, 68(19), 2209-2216. [Link](#)

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